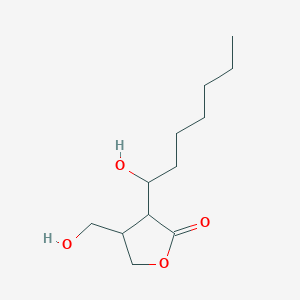
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one, also known as HHO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been found to activate the Nrf2 pathway, which plays a key role in the regulation of antioxidant and detoxification responses in cells. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been found to have various biochemical and physiological effects in cells and organisms. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation. In addition, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been shown to improve mitochondrial function and enhance energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also relatively easy to synthesize and can be used in a variety of experimental systems. However, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has some limitations, including its limited solubility in aqueous solutions and its potential to form aggregates at high concentrations.
Orientations Futures
There are several future directions for research on 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one. One area of interest is the development of novel 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one-based materials with unique properties, such as self-healing and shape-memory materials. Another area of interest is the investigation of 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one and its effects on various signaling pathways in cells.
Applications De Recherche Scientifique
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been shown to improve plant growth and yield by increasing photosynthesis and enhancing nutrient uptake. In materials science, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
125761-52-6 |
|---|---|
Nom du produit |
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one |
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
3-(1-hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-5-6-10(14)11-9(7-13)8-16-12(11)15/h9-11,13-14H,2-8H2,1H3 |
Clé InChI |
JWZVDINGVWOBKH-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C1C(COC1=O)CO)O |
SMILES canonique |
CCCCCCC(C1C(COC1=O)CO)O |
Synonymes |
virginiamycin butanolide D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




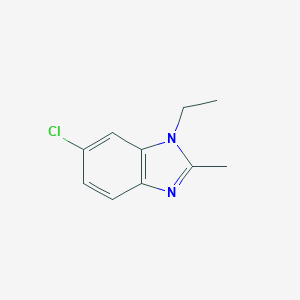
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
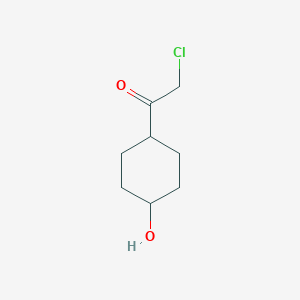
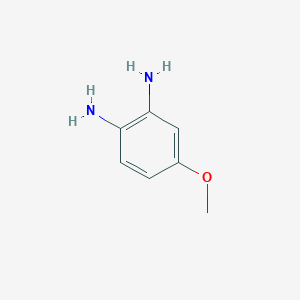
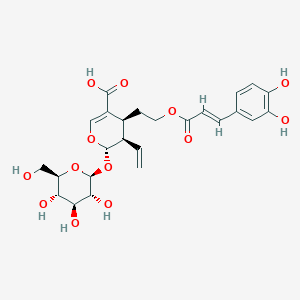
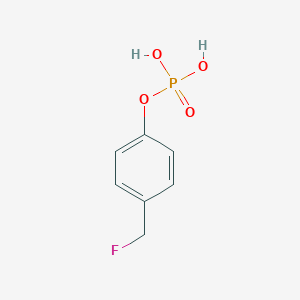
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
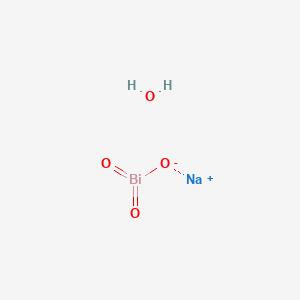

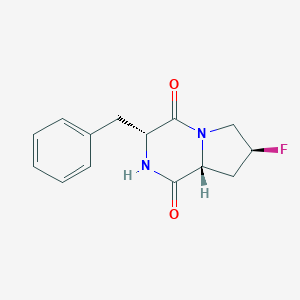
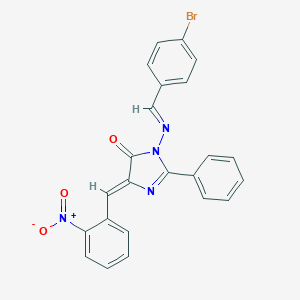
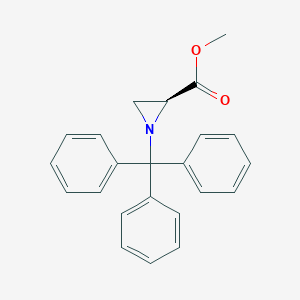
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)